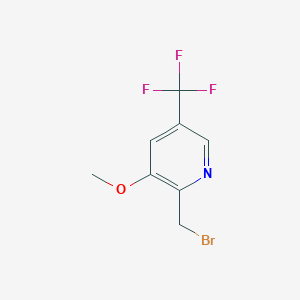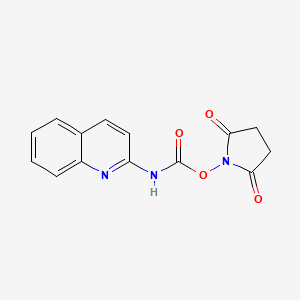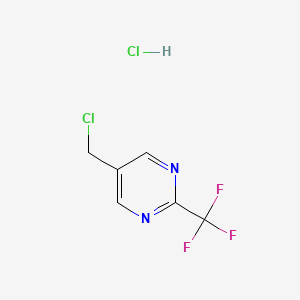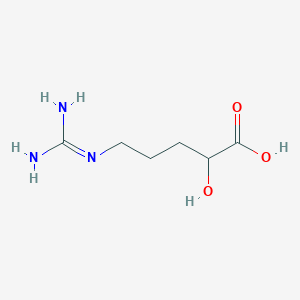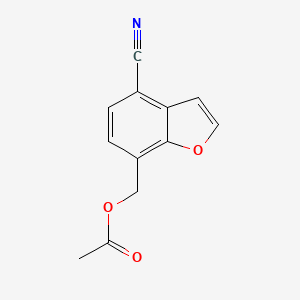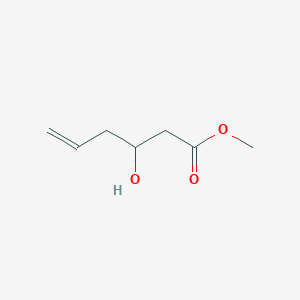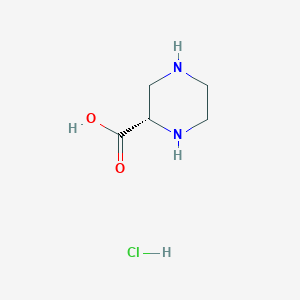![molecular formula C45H28N4 B13659997 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core with four pyridine groups attached at the 2, 2’, 7, and 7’ positions. This compound is of significant interest in the field of materials science due to its unique structural properties, which make it a potential candidate for various applications, including organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirobi[fluorene] Core: The spirobi[fluorene] core can be synthesized through a series of reactions starting from fluorene derivatives. This often involves Friedel-Crafts alkylation and subsequent cyclization reactions.
Attachment of Pyridine Groups: The pyridine groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This step requires the use of pyridine boronic acids or esters and appropriate palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of spirobi[fluorene].
Reduction: Reduced fluorene derivatives.
Substitution: Functionalized pyridine derivatives.
科学的研究の応用
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices.
作用機序
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] depends on its application. In electronic devices, its unique structural properties facilitate efficient charge transport and light emission. In biological systems, the compound’s interaction with molecular targets can be attributed to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetra(pyridin-4-yl)ethene: Another compound with multiple pyridine groups, used in coordination chemistry.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: A similar compound with a pyrazine core, used in materials science and catalysis.
Uniqueness
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which imparts unique photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport and light emission are crucial.
特性
分子式 |
C45H28N4 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
4-(2',7,7'-tripyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4/c1-5-37-38-6-2-34(30-11-19-47-20-12-30)26-42(38)45(41(37)25-33(1)29-9-17-46-18-10-29)43-27-35(31-13-21-48-22-14-31)3-7-39(43)40-8-4-36(28-44(40)45)32-15-23-49-24-16-32/h1-28H |
InChIキー |
TYCOVBAVFRJWPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4(C5=C2C=CC(=C5)C6=CC=NC=C6)C7=C(C=CC(=C7)C8=CC=NC=C8)C9=C4C=C(C=C9)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


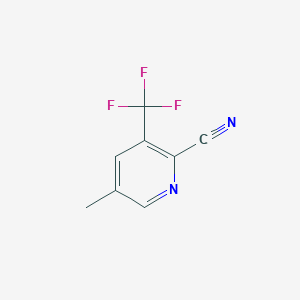
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
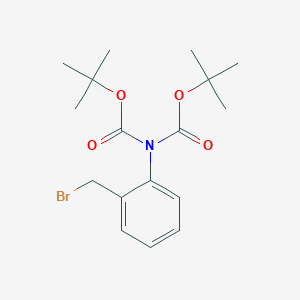
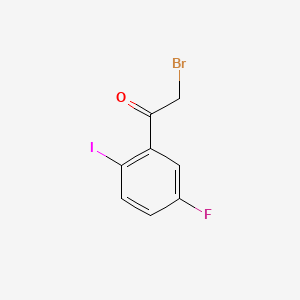
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
